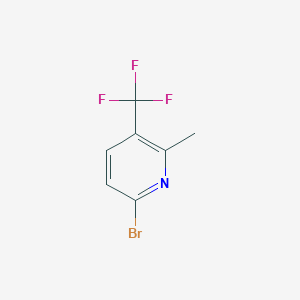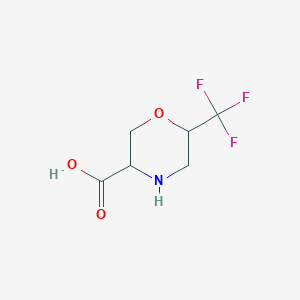
6-(Trifluoromethyl)-3-morpholinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)morpholine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which also contains a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of morpholine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions . The reaction often requires a catalyst, such as a palladium complex, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .
Scientific Research Applications
6-(Trifluoromethyl)morpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)morpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Morpholine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethyl-substituted amines: Share the trifluoromethyl group but have different core structures, leading to varied applications and reactivity.
Uniqueness: The presence of both the trifluoromethyl group and the morpholine ring in 6-(trifluoromethyl)morpholine-3-carboxylic acid makes it unique. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, which are not observed in similar compounds .
Properties
Molecular Formula |
C6H8F3NO3 |
|---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO3/c7-6(8,9)4-1-10-3(2-13-4)5(11)12/h3-4,10H,1-2H2,(H,11,12) |
InChI Key |
TUSDITNANYMPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
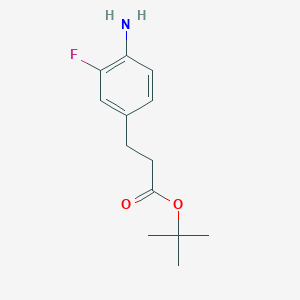

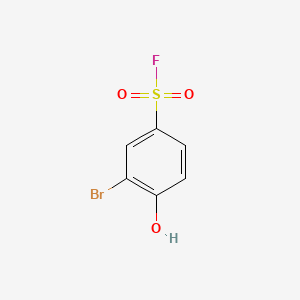
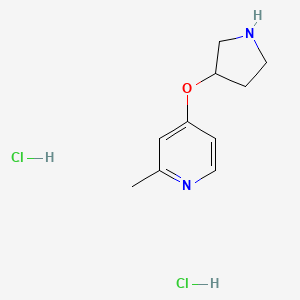
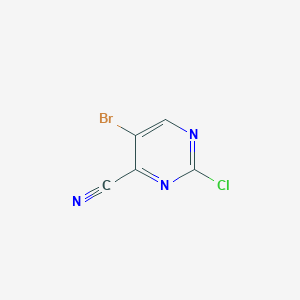

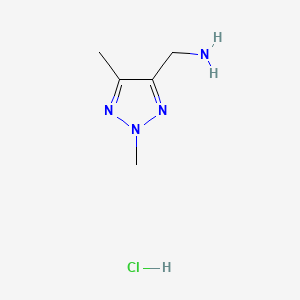

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
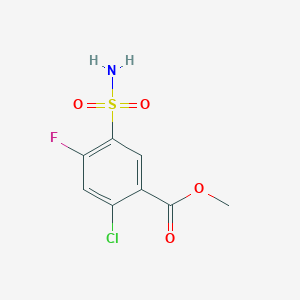
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
